4-Ethyl-4-piperidinecarbonitrile hydrochloride 4-Ethyl-4-piperidinecarbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1205748-66-8
VCID: VC8013999
InChI: InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
SMILES: CCC1(CCNCC1)C#N.Cl
Molecular Formula: C8H15ClN2
Molecular Weight: 174.67

4-Ethyl-4-piperidinecarbonitrile hydrochloride

CAS No.: 1205748-66-8

Cat. No.: VC8013999

Molecular Formula: C8H15ClN2

Molecular Weight: 174.67

* For research use only. Not for human or veterinary use.

4-Ethyl-4-piperidinecarbonitrile hydrochloride - 1205748-66-8

Specification

CAS No. 1205748-66-8
Molecular Formula C8H15ClN2
Molecular Weight 174.67
IUPAC Name 4-ethylpiperidine-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Standard InChI Key ZOCUAHPTSGPJKY-UHFFFAOYSA-N
SMILES CCC1(CCNCC1)C#N.Cl
Canonical SMILES CCC1(CCNCC1)C#N.Cl

Introduction

Chemical Identity and Structural Features

Piperidine-4-carbonitrile hydrochloride (C₆H₁₁ClN₂, MW 146.62) consists of a six-membered piperidine ring with a cyano group (-CN) at the 4-position, protonated as a hydrochloride salt. Its structure is confirmed via spectral data, including 1H^1H-NMR (CD₃OD: δ 3.40–3.17 ppm for piperidine protons, 2.26–2.01 ppm for methylene groups) . The absence of an ethyl group in the documented compound underscores a potential misalignment between the query and available data.

Comparative Analysis of Piperidine Derivatives

The search results highlight derivatives such as 1-(ethylsulfonyl)piperidine-4-carbonitrile (MS 203 [M+1]) and N-substituted amides , but no 4-ethyl-4-cyano variants. Steric hindrance at the 4-position may explain the scarcity of such derivatives, as simultaneous substitution with ethyl and cyano groups could destabilize the piperidine ring.

Synthesis and Reaction Optimization

Piperidine-4-carbonitrile hydrochloride is typically synthesized via deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate under acidic conditions.

Deprotection Methods

YieldConditionsProtocol
61%HCl/dioxane, 20°C, 45 minDissolve tert-butyl 4-cyanopiperidine-1-carboxylate (4.87 g) in 4N HCl/dioxane (30 mL), stir, concentrate .
92%HCl/EtOAc, 1 hAdd HCl/EtOAc (10 mL) to N-Boc-4-cyanopiperidine (2.62 g) in EtOAc, stir, concentrate .
91%H₂S, EtOH, 60°C, 17 hReact 4-cyanopiperidine hydrochloride with H₂S under 4 bar pressure, filter, and dry .

These protocols emphasize the role of solvent (dioxane vs. EtOAc) and temperature in yield optimization. The use of H₂S introduces a thioamide intermediate, expanding derivatization potential .

Catalytic Cross-Coupling Applications

In a palladium-catalyzed reaction, piperidine-4-carbonitrile hydrochloride couples with aryl bromides (e.g., 4-bromo-2-(4,4-dimethylcyclohexyl)phenyl) using Pd(OAc)₂ and tri-t-butylphosphonium tetrafluoroborate in xylene at 100°C . This highlights its utility in constructing complex pharmacophores.

Pharmacological and Industrial Applications

Intermediate in Drug Synthesis

Piperidine-4-carbonitrile hydrochloride serves as a precursor for:

  • Thioamide derivatives: Used in pressure reactions with H₂S to yield piperidine-4-carbothioamide hydrochloride (99% purity) .

  • Sulfonamide analogs: Ethanesulfonyl chloride reacts with the piperidine core to form 1-(ethylsulfonyl)piperidine-4-carbonitrile, a candidate for kinase inhibitors .

Unexplored Territories and Future Directions

The absence of 4-ethyl-4-piperidinecarbonitrile hydrochloride in literature suggests opportunities for:

  • Synthetic Exploration: Alkylation of piperidine-4-carbonitrile with ethyl halides under basic conditions.

  • Steric Studies: Computational modeling to assess feasibility of 4,4-disubstitution.

  • Biological Screening: Analog testing for CNS or antimicrobial activity, given piperidine’s prevalence in pharmaceuticals.

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